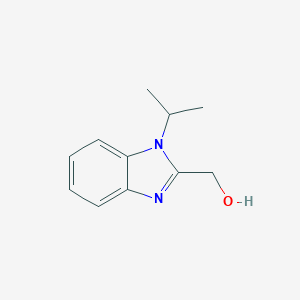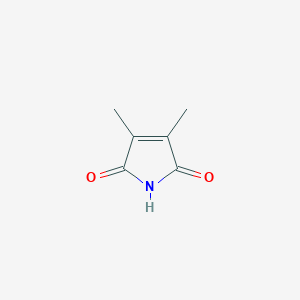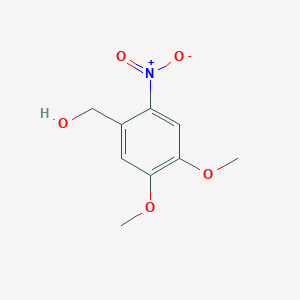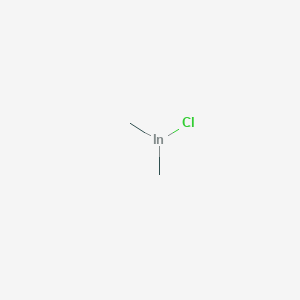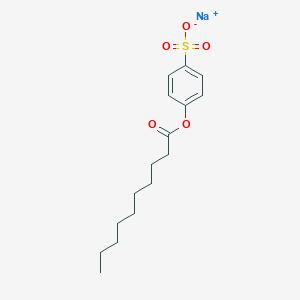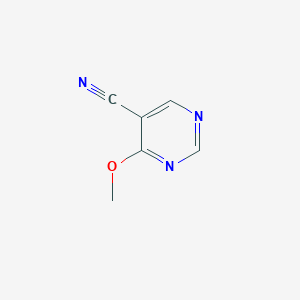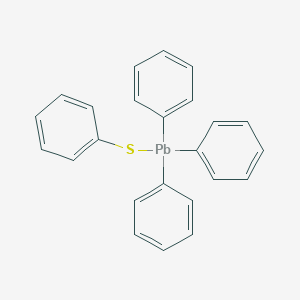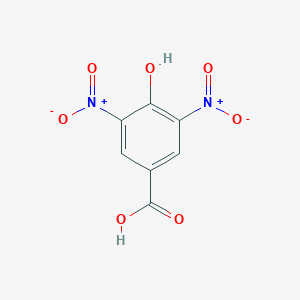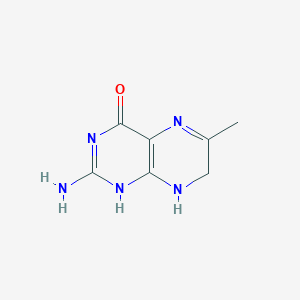
4-アセトキシビフェニル
概要
説明
4-Acetoxybiphenyl, also known as [1,1’-Biphenyl]-4-yl acetate, is an organic compound with the molecular formula CH3CO2C6H4C6H5. It is a derivative of biphenyl, where an acetoxy group is attached to the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
科学的研究の応用
4-Acetoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of liquid crystals and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetoxybiphenyl can be synthesized through several methods. One common method involves the acetylation of 4-hydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 4-acetoxybiphenyl may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 4-Acetoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetoxybenzoic acid under strong oxidizing conditions.
Reduction: The acetoxy group can be reduced to a hydroxyl group, converting 4-acetoxybiphenyl to 4-hydroxybiphenyl.
Substitution: The acetoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Acetoxybenzoic acid.
Reduction: 4-Hydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-acetoxybiphenyl involves its interaction with various molecular targets. In biological systems, it may undergo metabolic transformations to form active metabolites that interact with cellular components. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
4-Hydroxybiphenyl: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-Acetoxybenzoic Acid: An oxidation product of 4-acetoxybiphenyl.
4-Biphenylol: Another biphenyl derivative with different functional groups
Uniqueness: 4-Acetoxybiphenyl is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in various synthetic and industrial applications .
特性
IUPAC Name |
(4-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFQCBPASYYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323482 | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-86-7 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q1: What are the challenges of polymerizing 4'-Acetoxybiphenyl-4-carboxylic acid, and how do reaction conditions impact the resulting polymer?
A1: Polymerizing 4'-ABCA can be challenging due to its tendency to form oligomers (short-chain polymers) rather than high molecular weight polymers. The research by Ballauff et al. [] demonstrated that the polymerization conditions significantly influence the degree of polymerization (DP) and morphology of the resulting poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)). For instance, using 1-chloronaphthalene as a solvent at 235°C resulted in oligomers with a DP of 3-4, while bulk polymerization at 270°C yielded fibrous oligomers with a DP>10 []. Interestingly, at higher temperatures (400°C) and low monomer concentrations in Marlotherm-S, whisker-like crystals of poly(4'-HBCA) were obtained []. This highlights the sensitivity of 4'-ABCA polymerization to reaction conditions and their impact on the final polymer characteristics.
Q2: What is unique about the morphology and thermal properties of poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)) obtained from 4'-ABCA?
A2: Poly(4'-HBCA) exhibits interesting morphological and thermal behaviors. Ballauff et al. [] found that under specific conditions, the polymerization of 4'-ABCA yields whisker-like crystals. These crystals demonstrate polymorphism, transitioning between different crystal lattices upon heating. At room temperature, they possess an orthorhombic crystal structure, which transforms reversibly to another orthorhombic smectic-E-like structure around 245°C []. Further heating to 410°C induces a second transition to a smectic-B-like phase. Finally, the polymer undergoes simultaneous melting and degradation at 585°C, primarily through a Fries rearrangement reaction [].
Q3: How does the choice of solvent influence the morphology of poly(4'-oxy-4-biphenylcarbonyl) (POBP) crystals during solution polymerization?
A3: The research by Kato et al. [] delves into the formation mechanism of POBP crystals from 4'-ABCA via high-temperature solution polycondensation. They discovered that using aromatic solvents like Therm S 800 and Therm S 900 leads to the formation of bundle-like aggregates of fibrillar crystals, 5-10 μm in length and 0.1-0.2 μm in width []. These fibrillar crystals are laterally connected at their centers. In contrast, using terphenyl as a solvent results in hexagonal slab-like crystals with a thickness of 2-3 μm and an average width of 10 μm []. These findings emphasize the significant role of solvent selection in dictating the final morphology of POBP crystals.
Q4: Can 4'-Acetoxybiphenyl-4-carboxylic acid be incorporated into existing polymers to modify their properties?
A4: Yes, Belyaev et al. [] explored the synthesis and properties of copolymers incorporating 4'-ABCA with polyethylene terephthalate (PET). They successfully synthesized a series of copolymers containing varying amounts of HBCA (20-80 mol%) through melt polycondensation of 4'-ABCA with bis(2-hydroxyethyl) terephthalate []. These copolymers, especially those with higher HBCA content (60-80 mol%), exhibited enhanced heat resistance and formed nematic melts at temperatures above 270°C, demonstrating liquid crystalline behavior []. This research showcases the potential of using 4'-ABCA as a comonomer to modify and improve the properties of existing polymers like PET.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
